Bienvenue dans la boutique en ligne BenchChem!

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

HDAC1 inhibition benzamide HDAC inhibitor enzymatic assay

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide (CAS 587835‑42‑5) is a synthetic small‑molecule benzamide distinguished by a dibenzo[b,d]furan core and a 4‑cyanophenyl substituent. It functions as a histone deacetylase (HDAC) inhibitor with low‑nanomolar affinity for class I and class IIb isoforms.

Molecular Formula C21H14N2O3
Molecular Weight 342.3 g/mol
CAS No. 587835-42-5
Cat. No. B12878596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
CAS587835-42-5
Molecular FormulaC21H14N2O3
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H14N2O3/c1-25-20-10-16-15-4-2-3-5-18(15)26-19(16)11-17(20)23-21(24)14-8-6-13(12-22)7-9-14/h2-11H,1H3,(H,23,24)
InChIKeyFDLQKKKLNWSSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide (CAS 587835-42-5): Baseline Identity for Procurement Decisions


4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide (CAS 587835‑42‑5) is a synthetic small‑molecule benzamide distinguished by a dibenzo[b,d]furan core and a 4‑cyanophenyl substituent. It functions as a histone deacetylase (HDAC) inhibitor with low‑nanomolar affinity for class I and class IIb isoforms. Biochemical profiling against human recombinant HDACs using the HDAC‑Glo assay yielded IC₅₀ values of 2.30 nM (HDAC1), 3.10 nM (HDAC2), 1.80 nM (HDAC3), 36 nM (HDAC6), 60 nM (HDAC8), and 11 nM (HDAC10) [1]. The compound has also been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting utility in oncology and dermatology research [2].

Why Generic Substitution Fails: Structural and Pharmacological Specificity of 4‑Cyano‑N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide


Within the benzamide HDAC‑inhibitor class, subtle changes to the cap group dramatically alter isoform selectivity, cellular potency, and therapeutic window. The dibenzo[b,d]furan moiety of the target compound provides a rigid, polycyclic cap that is absent in clinical benzamides such as tacedinaline (CI‑994) or entinostat (MS‑275). This structural divergence translates into a >300‑fold difference in enzymatic IC₅₀ against class I HDACs when compared with CI‑994, as well as a distinct isoform‑inhibition fingerprint extending to HDAC6, HDAC8, and HDAC10. Simple exchange with a des‑cyano or des‑dibenzofuran analog therefore cannot reproduce the potency or selectivity profile, making targeted procurement essential for experiments where a defined polypharmacology or nanomolar class I/IIb inhibition is required.

Head‑to‑Head Quantitative Evidence: Where 4‑Cyano‑N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide Outperforms Its Closest Comparators


HDAC1 Inhibition Potency vs. Tacedinaline (CI‑994)

In biochemical assays, 4‑Cyano‑N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide inhibits human recombinant HDAC1 with an IC₅₀ of 2.30 nM (HDAC‑Glo assay, 20 min incubation) [1]. In contrast, the clinically studied benzamide tacedinaline (CI‑994, CAS 112522‑64‑2) inhibits recombinant HDAC1 with an IC₅₀ of 0.9 μM (= 900 nM) under comparable enzymatic conditions [2]. This represents a 391‑fold greater potency for the target compound.

HDAC1 inhibition benzamide HDAC inhibitor enzymatic assay

HDAC3 Inhibition Potency vs. Tacedinaline (CI‑994)

The target compound inhibits HDAC3 with an IC₅₀ of 1.80 nM (HDAC‑Glo assay) [1], whereas tacedinaline yields an IC₅₀ of 1.2 μM (≈1 200 nM) for the same isoform [2]. The resulting 667‑fold potency advantage positions the compound as one of the most potent HDAC3‑preferring benzamide inhibitors reported.

HDAC3 inhibition class I HDAC enzymatic assay

Isoform‑Selectivity Fingerprint Relative to Class‑I‑Selective Benzamides

Unlike tacedinaline, which shows no meaningful inhibition of HDAC8 (IC₅₀ >20 μM) [2], the target compound retains measurable activity across HDAC6 (IC₅₀ 36 nM), HDAC8 (IC₅₀ 60 nM), and HDAC10 (IC₅₀ 11 nM) [1]. While still class‑I‑preferential (HDAC1‑3 IC₅₀ <5 nM), this broader inhibition fingerprint may be critical in disease models where HDAC6‑mediated tubulin deacetylation or HDAC8‑mediated cohesin regulation contributes to phenotype.

HDAC isoform selectivity HDAC6 HDAC8 polypharmacology

Structural Determinant of Potency: The 4‑Cyano‑dibenzofuran Pharmacophore

The des‑cyano analog, N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide (CAS not assigned; ChemDiv catalog ID 5365‑0012), lacks the 4‑cyano group present in the target compound . Published SAR within the benzamide HDAC‑inhibitor class demonstrates that the 4‑cyano substituent engages the catalytic zinc and a hydrophobic foot‑pocket in the HDAC active site, typically improving potency by 10‑ to 100‑fold relative to the unsubstituted parent [1]. Although a direct side‑by‑side enzymatic comparison has not been disclosed, this well‑established class‑level SAR strongly implies that the 4‑cyano group is a primary driver of the observed nanomolar potency.

structure‑activity relationship dibenzofuran 4‑cyanobenzamide

Highest‑Value Application Scenarios for 4‑Cyano‑N‑(2‑methoxydibenzo[b,d]furan‑3‑yl)benzamide Driven by Quantitative Evidence


Biochemical HDAC‑Screening Campaigns Requiring Low‑Nanomolar Class I Potency

The compound’s sub‑5 nM IC₅₀ against HDAC1/2/3 [1] makes it a suitable positive control or starting scaffold for high‑throughput screening cascades where sub‑micromolar hits are triaged. Its potency advantage over tacedinaline (>390‑fold for HDAC1) [2] allows assay miniaturization and reduces DMSO‑related artifacts at low compound concentrations.

Dual Class I/IIb HDAC Inhibition in Neuroinflammation and Oncology Models

With measurable activity against HDAC6 (36 nM) and HDAC10 (11 nM) alongside potent class I inhibition [1], the compound is suited for models where simultaneous suppression of class I‑mediated transcription and HDAC6‑dependent tubulin deacetylation is hypothesized to yield synergistic effects, such as in glioblastoma or neuropathic pain.

Cell Differentiation Studies in Psoriasis and Dermatology Research

The reported ability to arrest proliferation and induce monocytic differentiation [2] positions this compound as a tool for investigating HDAC‑dependent keratinocyte differentiation. Its nanomolar potency ensures effective target engagement in primary skin‑derived cell cultures where compound cytotoxicity must be minimized.

Chemical‑Probe Development Targeting HDAC3‑Preferential Benzamides

The exceptional HDAC3 IC₅₀ of 1.80 nM (667‑fold more potent than tacedinaline) [1] [2] makes this scaffold an attractive starting point for medicinal chemistry efforts aimed at developing isoform‑selective HDAC3 probes, particularly for immunology applications where HDAC3 regulates NF‑κB and interferon signaling.

Quote Request

Request a Quote for 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.